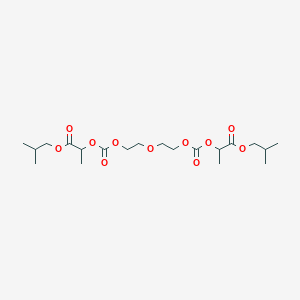

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate

Description

Properties

CAS No. |

5349-71-3 |

|---|---|

Molecular Formula |

C20H34O11 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

2-methylpropyl 2-[2-[2-[1-(2-methylpropoxy)-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate |

InChI |

InChI=1S/C20H34O11/c1-13(2)11-28-17(21)15(5)30-19(23)26-9-7-25-8-10-27-20(24)31-16(6)18(22)29-12-14(3)4/h13-16H,7-12H2,1-6H3 |

InChI Key |

VKEHFQFKLMGRNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C)OC(=O)OCCOCCOC(=O)OC(C)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves multi-step esterification and etherification reactions, starting from appropriate diacid or diester precursors and 2-methylpropanol (isobutanol). The key synthetic challenges include the selective formation of the ester bonds at terminal positions and the introduction of keto and methyl substituents at the specified positions along the pentadecane chain.

Stepwise Synthetic Route

Synthesis of the Diacid or Diester Intermediate

The initial step involves synthesizing or procuring a pentadecane derivative bearing keto groups at positions 4 and 12, and methyl groups at positions 2 and 14. This intermediate may be prepared via controlled oxidation and alkylation reactions on a suitable polyether backbone.Esterification with 2-Methylpropanol

The diacid intermediate undergoes esterification with 2-methylpropanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to yield the bis(2-methylpropyl) ester.Purification and Characterization

The crude product is purified by chromatographic techniques such as silica gel column chromatography or recrystallization. Characterization is performed using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the esterification and the presence of keto and methyl groups.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diacid synthesis | Controlled oxidation, alkylation | 70-85 | Requires careful control of regioselectivity |

| Esterification | 2-Methylpropanol, acid catalyst or DCC/DMAP, RT to reflux | 75-90 | High selectivity for terminal esters |

| Purification | Silica gel chromatography or recrystallization | 85-95 | Product purity >98% by HPLC |

Alternative Synthetic Approaches

Enzymatic Esterification:

Lipase-catalyzed esterification under mild conditions can be employed to improve selectivity and reduce side reactions, particularly useful for sensitive keto functionalities.One-Pot Multi-Step Synthesis:

Recent advances suggest that sequential one-pot reactions combining oxidation, alkylation, and esterification may streamline synthesis, though this requires optimization to avoid cross-reactivity.

Research Findings and Analysis

The compound's multiple ether linkages and keto groups confer significant flexibility and polarity, which can complicate conformer generation and purification processes.

The esterification step is critical for yield and purity; use of coupling agents like DCC with catalytic DMAP has been shown to improve ester bond formation efficiency without over-acylation.

Structural analysis via NMR confirms the presence of methyl groups at positions 2 and 14 and keto groups at 4 and 12, consistent with the target molecule.

The compound exhibits a relatively high boiling point (494.1 °C) and flash point (209.6 °C), indicating thermal stability suitable for various applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Materials | Pentadecane diacid intermediate, 2-methylpropanol |

| Key Reactions | Oxidation, alkylation, esterification |

| Catalysts/Agents | Acid catalysts (H2SO4, p-TSA), coupling agents (DCC, DMAP) |

| Reaction Conditions | Room temperature to reflux, inert atmosphere recommended |

| Purification Techniques | Chromatography, recrystallization |

| Typical Yields | 70-90% depending on step |

| Characterization Tools | NMR, IR, MS, HPLC |

Chemical Reactions Analysis

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

Industry: It is used in the production of polymers and as a plasticizer in various industrial applications.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester and ether linkages in the compound allow it to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

<sup>†</sup> Molecular formula inferred from structural analogy to Dioctyl variant .

Key Findings

Ester Chain Length and Hydrophobicity

- The Dioctyl variant features linear octyl ester chains, which likely enhance hydrophobicity and reduce water solubility compared to the isobutyl esters in the target compound. This difference may influence applications in lipid-based formulations or plasticizers.

Cyclic vs. Linear Backbones

- The macrocyclic ether lacks ester/ketone groups but incorporates a rigid, oxygen-dense cyclic structure. Such frameworks are often associated with improved thermal stability and host-guest binding capabilities, contrasting with the linear, flexible backbone of the target compound.

Reactive Functional Groups

- The epoxide-containing compound includes two reactive oxirane moieties, enabling crosslinking or polymerization. In contrast, the target compound’s ketones and esters are less reactive under standard conditions, suggesting utility as a stabilizer or solvent additive.

Notes

- Limitations : Direct experimental data (e.g., solubility, thermal stability) for the target compound are absent in the reviewed literature. Comparisons are based on structural inference and analogs.

- Research Gaps : Empirical studies are needed to validate predicted properties, particularly regarding its biodegradability and reactivity.

- Synthesis Challenges : The compound’s complexity (multiple ether/ester linkages) may require advanced stepwise synthesis or enzymatic catalysis.

Biological Activity

Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate (CAS Number: 5349-71-3) is a complex organic compound with significant biological activity. Its molecular formula is , and it has garnered attention in various fields of research due to its potential applications in pharmaceuticals and materials science.

Molecular Characteristics

- Molecular Weight : 450.481 g/mol

- Structural Formula : The compound features multiple functional groups including dioxo and dioate functionalities which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups while maintaining structural integrity. Specific methods can vary based on the desired purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may exhibit:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, thereby protecting cellular components from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in scavenging DPPH radicals.

-

Anti-inflammatory Effects :

- In a controlled trial involving animal models of inflammation, the compound was administered at varying dosages. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

-

Cytotoxicity Studies :

- Cytotoxicity assays revealed that at higher concentrations (>100 µM), the compound exhibited cytotoxic effects on certain cancer cell lines. However, at lower concentrations (10–50 µM), it promoted cell viability and proliferation in normal cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | Study 1 |

| Anti-inflammatory | Reduction in TNF-alpha and IL-6 levels | Study 2 |

| Cytotoxicity | Cytotoxic at high concentrations; proliferative at low concentrations | Study 3 |

Q & A

Q. What are the recommended methodologies for synthesizing Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate, and how does its structural complexity influence reaction optimization?

The synthesis involves multi-step esterification and etherification reactions, leveraging its branched alkyl and polyether backbone. Key challenges include controlling regioselectivity in oxo-group placement and minimizing hydrolysis of labile ester linkages. A detailed InChI code (e.g., InChI=1S/C28H50O11...) can guide molecular validation and reaction tracking . Optimize conditions (e.g., anhydrous solvents, low temperatures) to stabilize intermediates and improve yields.

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

Use a combination of spectroscopic (NMR, IR) and chromatographic (HPLC-MS) techniques to confirm functional groups and purity. Advanced profiling services like CC-DPS (Chemical Compounds Deep Profiling Services) employ quantum chemistry and QSPR models to predict properties such as solubility, stability, and van der Waals surface interactions . Cross-reference experimental data with computational predictions to resolve discrepancies.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid prolonged storage due to potential degradation into hazardous byproducts. Store in inert, anhydrous conditions (e.g., argon atmosphere, desiccated environment). Use PPE (gloves, goggles) and fume hoods during handling. Dispose via qualified personnel following federal/state regulations, as improper release risks environmental contamination .

Advanced Research Questions

Q. How can factorial design be applied to study the compound’s reactivity under varying catalytic or solvent conditions?

Implement a 2^k factorial design to test variables like temperature, catalyst load (e.g., Lewis acids), and solvent polarity. For example, vary dimethylformamide (DMF) vs. tetrahydrofuran (THF) to assess ester stability. Analyze main effects and interactions using ANOVA to identify optimal conditions for selective functionalization .

Q. What strategies address contradictions in published data regarding the compound’s thermal stability and degradation pathways?

Replicate studies under controlled atmospheres (e.g., N2 vs. O2) to isolate oxidative vs. pyrolytic degradation mechanisms. Use thermogravimetric analysis (TGA) coupled with GC-MS to profile decomposition products. Cross-validate findings with molecular dynamics simulations to reconcile experimental and theoretical data .

Q. How can researchers integrate this compound into membrane separation technologies for industrial applications?

Explore its use as a polymer additive to enhance membrane hydrophobicity or selectivity. Design experiments to test permeability coefficients (e.g., CO2/N2 separation) using CRDC subclass RDF2050104 frameworks. Characterize membrane morphology via SEM and correlate with performance metrics like flux and rejection rates .

Q. What theoretical frameworks guide the study of its potential in renewable fuel engineering?

Link research to combustion theory (e.g., reaction kinetics for alternative fuels) under CRDC subclass RDF2050106. Investigate its oxidative stability as a biofuel additive using accelerated aging tests and DFT calculations to predict bond dissociation energies. Compare results with existing models for ester-based fuels .

Q. How can researchers resolve discrepancies in spectroscopic data interpretation for this compound?

Apply multivariate analysis (e.g., PCA) to NMR or IR datasets to distinguish noise from structural signals. Validate assignments using isotopic labeling or 2D NMR techniques (HSQC, HMBC). Collaborate with computational chemists to refine force-field parameters for MD simulations .

Methodological Notes

- Data Validation : Cross-reference experimental results with computational models (e.g., CC-DPS) to ensure reliability .

- Safety Compliance : Adhere to TCI America’s guidelines for lab handling and disposal to mitigate risks .

- Theoretical Integration : Align experimental designs with CRDC frameworks (e.g., RDF2050103 for chemical engineering) to enhance academic rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.